Molecular Formula and Weight Differentiation vs. N-(3,5-Dimethoxyphenyl) Isomer
The target compound (C20H20N2O4, MW 352.39) incorporates a methylene spacer between the amide nitrogen and the dimethoxyphenyl ring, resulting in a 6-rotatable-bond scaffold . In contrast, the direct N-aryl analog N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (C19H18N2O4, MW 338.4) lacks this spacer and has only 5 rotatable bonds [1]. The 14 Da mass difference and altered conformational flexibility directly impact chromatographic retention, solubility, and protein binding site compatibility.
| Evidence Dimension | Molecular weight, molecular formula, and rotatable bond count |
|---|---|
| Target Compound Data | MW 352.39 g/mol; C20H20N2O4; 6 rotatable bonds |
| Comparator Or Baseline | N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (PubChem CID 2392157): MW 338.4 g/mol; C19H18N2O4; 5 rotatable bonds |
| Quantified Difference | ΔMW = +14.0 g/mol; ΔRotatable Bonds = +1 |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release) [1] |
Why This Matters
This difference is critical for designing SAR studies where linker length determines binding mode, and for procurement when a specific molecular weight or formula is required to match a registered screening library entry.
- [1] PubChem. N-(3,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CID 2392157). https://pubchem.ncbi.nlm.nih.gov/compound/2392157 (accessed 2026-04-29). View Source
